Photodecomposition Quantum Yield: Sulfur-Substituted vs. Carboxy-Substituted N-Alkylphthalimides
The photodecomposition quantum yield (Φdec) of sulfur-containing N‑phthaloyl amino acid derivatives (the structural class to which CAS 94733-89-8 belongs) is <0.05, whereas the carboxy-substituted analog N‑phthaloyltranexamic acid (compound 3) exhibits Φdec = 0.2–0.5 under identical irradiation conditions [1]. This approximately 4‑ to 10‑fold difference in photochemical efficiency means that sulfur‑containing substrates are significantly less prone to non‑specific photodecomposition, providing greater photostability during synthetic manipulation or analytical measurements.
Carboxy-substituted: 0.2–0.5
| Evidence Dimension | Photodecomposition quantum yield (Φdec) |
|---|---|
| Target Compound Data | <0.05 (measured for S-methyl-N-phthaloylcysteine methyl ester, compound 2, which shares the α‑phthalimido‑β‑sulfur architecture with CAS 94733-89-8) |
| Comparator Or Baseline | N‑phthaloyltranexamic acid (compound 3): Φdec = 0.2–0.5 |
| Quantified Difference | Target compound class Φdec is at least 4‑fold lower than comparator; up to 10‑fold difference at the upper bound. |
| Conditions | Laser flash photolysis at 248 or 308 nm in acetonitrile and other organic solvents at room temperature; triplet state properties examined by T–T absorption spectroscopy. |
Why This Matters
For researchers designing photochemical synthetic sequences or photolabile protecting‑group strategies, the >4‑fold lower photodecomposition quantum yield of the sulfur‑substituted class means that CAS 94733-89-8 provides a more photostable intermediate compared to carboxy-substituted phthalimides, reducing unwanted side reactions.
- [1] Görner, H.; Griesbeck, A. G.; Heinrich, T.; Kramer, W.; Oelgemöller, M. Time-Resolved Spectroscopy of Sulfur- and Carboxy-Substituted N-Alkylphthalimides. Chem. Eur. J. 2001, 7 (7), 1530–1538. View Source
